molecular formula C17H13N3OS2 B2491187 3-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide CAS No. 391218-01-2

3-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide

Cat. No. B2491187
CAS RN: 391218-01-2
M. Wt: 339.43
InChI Key: NWWQGMQHNNLYFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including structures similar to the compound of interest, often involves the formation of gelators that display behavior towards solvents like ethanol/water and methanol/water mixture with good stability and low minimum gelator concentration. These processes may involve crystal engineering approaches to elucidate the role of methyl functionality and non-covalent interactions (Yadav & Ballabh, 2020).

Molecular Structure Analysis

The molecular structure of benzamide derivatives can exhibit helical assemblies driven by π-π interaction along with cyclic N–H⋯N and S⋯O interaction, highlighting the importance of non-covalent interactions in defining the structural characteristics of these compounds. These interactions significantly influence the gelation behavior and stability of the compounds in various solvents (Yadav & Ballabh, 2020).

Chemical Reactions and Properties

Benzamide derivatives can undergo various chemical reactions, including isomerization under certain conditions, which can lead to the formation of benzothiazoles. These reactions are influenced by electronic factors and solvent polarities, indicating a complex interplay between structure and reactivity (Argilagos et al., 1997).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting points, and stability, are crucial for their application in various fields. The gelation behavior towards specific solvent mixtures, influenced by the methyl functionality and non-covalent interactions, is a significant aspect of their physical properties (Yadav & Ballabh, 2020).

Chemical Properties Analysis

The chemical properties, such as reactivity with different reagents and the ability to undergo isomerization, are influenced by the molecular structure of benzamide derivatives. The presence of thiazolo and benzothiazol rings contributes to the complex chemical behavior of these compounds, making them suitable for various chemical transformations (Argilagos et al., 1997).

Scientific Research Applications

Supramolecular Gelators

3-methyl-N-(thiazol-2-yl) benzamide derivatives, including 3-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide, have been investigated for their gelation behavior. These compounds display gelation towards ethanol/water and methanol/water mixtures. The gelation is driven by multiple non-covalent interactions, including π-π interaction and S⋯O interaction, which are crucial for understanding gelation/non-gelation behavior in crystal engineering (Yadav & Ballabh, 2020).

Anticancer Potential

The synthesis of benzamide derivatives containing the thiadiazole scaffold, similar to this compound, has shown promising anticancer activity. These compounds have been evaluated in vitro against various human cancer cell lines, demonstrating comparable GI50 values to standard drugs (Tiwari et al., 2017).

Synthesis of Benzothiazoles and Thiazolopyridines

In pharmaceuticals and organic materials, benzothiazoles and thiazolopyridines are significant. A method for synthesizing these compounds involves the C–H thiolation of N-(hetero)arylthioamides, which includes molecules structurally related to this compound. This approach offers a metal- and reagent-free method for their synthesis (Qian et al., 2017).

VEGF Receptor Inhibition

Compounds structurally related to this compound have been identified as inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds show potential in cancer therapy due to their selective inhibition of VEGFR-2 kinase activity (Borzilleri et al., 2006).

Future Directions

The future research directions for this compound could involve exploring its potential applications in various fields, such as medicine, due to the presence of the benzothiazole group .

Mechanism of Action

properties

IUPAC Name

3-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS2/c1-9-4-3-5-11(8-9)16(21)20-17-19-13-7-6-12-14(15(13)23-17)22-10(2)18-12/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWQGMQHNNLYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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